BenchChemオンラインストアへようこそ!

{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Acid-base properties pKa determination Drug absorption

{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 3652-29-7) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thioacetic acid class. Its structure combines a 4-pyridyl substituent at the triazole C5 position with a carboxymethylthio ether at C3, yielding a molecular formula of C₉H₈N₄O₂S and a molecular weight of 236.25 g/mol.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25
CAS No. 3652-29-7
Cat. No. B2355970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS3652-29-7
Molecular FormulaC9H8N4O2S
Molecular Weight236.25
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=NN2)SCC(=O)O
InChIInChI=1S/C9H8N4O2S/c14-7(15)5-16-9-11-8(12-13-9)6-1-3-10-4-2-6/h1-4H,5H2,(H,14,15)(H,11,12,13)
InChIKeyGBXQYKGZCGJCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 3652-29-7): A 1,2,4-Triazole-3-Thioacetic Acid Building Block for Immunomodulatory and Neuroprotective Derivatives


{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 3652-29-7) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thioacetic acid class. Its structure combines a 4-pyridyl substituent at the triazole C5 position with a carboxymethylthio ether at C3, yielding a molecular formula of C₉H₈N₄O₂S and a molecular weight of 236.25 g/mol . The compound is primarily utilized as a key intermediate in the synthesis of biologically active derivatives, including morpholinium salts with documented immunostimulatory, antioxidant, and hepatoprotective effects in poultry and mammalian models [1]. Its balanced polarity and free carboxylic acid functionality enable straightforward derivatization into salts, esters, amides, and hydrazides, making it a versatile entry point for medicinal chemistry campaigns targeting infectious, inflammatory, and neurodegenerative diseases [2].

Why 1,2,4-Triazole-3-Thioacetic Acids Are Not Interchangeable: The Impact of 5-(Pyridin-4-yl) Substitution on Acid Strength, Reactivity, and Biological Fate


Superficially similar 1,2,4-triazole-3-thioacetic acid derivatives cannot be swapped without consequence because the nature and position of the C5 substituent govern the compound's acid-base properties, intermediate isolation efficiency, and downstream bioactivity. The 4-pyridyl group at C5 confers distinct electron-withdrawing character that shifts the carboxylic acid pKa into a range favoring gastric absorption upon oral administration of derived salts [1]. Compared with 5-aryl or 5-alkyl analogs, the pyridin-4-yl isomer enables coordination chemistry that is exploited in metal-complex-based antimicrobials [2]. Moreover, the 4-pyridyl orientation (versus pyridin-3-yl) alters the regioselectivity of Hantzsch cyclization reactions used to build thiazolo[3,2-b][1,2,4]triazole pharmacophores, directly affecting the anti-inflammatory potency of the final products [3]. These differences are quantifiable and materially impact synthetic yield, purity of isolated intermediates, and biological readouts—making blind substitution a scientifically unsound procurement decision.

Quantified Differentiation Evidence for {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid Against Closest Analogs


Carboxylic Acid pKa of the 4-Pyridyl Analog Enables pH-Dependent Salt Selection and Oral Absorption Prediction

The pKa of the closely related 2-(5-(4-pyridyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetic acid—a derivative differing from the target compound only by N4-ethylation—was determined as 4.03 by potentiometric titration. This value is 0.84 units lower (i.e., more acidic) than that of the comparator 2-(4-phenyl-1,2,4-triazole-3-ylthio)acetic acid (pKa ≈ 4.87, cross-study comparable), demonstrating that the 5-(4-pyridyl) substituent strengthens acidity relative to unsubstituted phenyl analogs. The target free acid is expected to exhibit a pKa within ±0.15 units of the N4-ethyl derivative, i.e., approximately 3.88–4.18 [1]. Such acidity ensures that the corresponding salts remain predominantly non-ionized in the stomach (pH 1–3), favoring passive absorption after oral dosing [1].

Acid-base properties pKa determination Drug absorption

Commercial Purity Advantage: ≥98 % vs. Industry-Standard 95 % Enables Reproducible Downstream Synthesis

MolCore offers the target compound at a minimum purity of 98 % (NLT 98 %) , whereas the majority of competitor suppliers (AKSci, BenchChem, Fluorochem) list the compound at 95 % purity . This 3–5 percentage-point purity gap translates to a lower burden of unidentified impurities—potentially unreacted 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol or oxidation by-products—that can interfere with subsequent alkylation, acylation, or salt-formation steps. For teams synthesizing morpholinium salts or thiazolo-triazole derivatives where stoichiometric control is critical, starting with a higher-purity intermediate reduces the risk of side-product formation and improves batch-to-batch reproducibility.

Chemical purity Intermediate quality Reproducibility

Derived Morpholinium Salt Demonstrates In Vivo Immunostimulant Efficacy in Poultry, a Property Not Shared by Non-Pyridinyl Triazole-Thioacetic Acid Salts

Morpholinium 2-[5-(pyridin-4-yl)-1,2,4-triazol-3-ylthio]acetate, the morpholine salt of the target acid, is an approved veterinary immunomodulator (preparation ‘Avesstym’) shown to increase general resistance, body weight gain, and vaccine immune response in broiler chickens [1]. In controlled poultry trials, administration enhanced safety and growth of young livestock while reducing stress-induced morbidity [1]. No equivalent in vivo immunostimulant activity has been demonstrated for morpholinium salts of 5-phenyl or 5-methyl 1,2,4-triazole-3-thioacetic acid analogs in published literature, indicating that the 5-(pyridin-4-yl) motif is essential for the pharmacophore. This establishes the target acid as the obligatory intermediate for accessing this class of immune-enhancing agents.

Immunostimulation Veterinary medicine Morpholinium salts

4-Pyridyl Regioisomer Outperforms 3-Pyridyl in Thiazolo[3,2-b][1,2,4]triazole-Derived Anti-Inflammatory Agents

In a head-to-head medicinal chemistry study, the 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol building block—the direct synthetic precursor of the target acid—was used to prepare thiazolo[3,2-b][1,2,4]triazole derivatives via Hantzsch condensation with α-haloketones. Among the library, derivatives bearing the pyridin-4-yl moiety (compounds 6c, 6d, 6f) exhibited superior anti-inflammatory activity compared to their pyridin-3-yl counterparts, with activity exceeding that of diclofenac at the 1 h post-carrageenan time point [1]. The regioisomeric pyridin-4-yl orientation favored more efficient cyclization and yielded products with better pharmacological profiles, demonstrating that the position of the pyridine nitrogen directly influences both synthetic efficiency and biological outcome.

Anti-inflammatory Hantzsch cyclization Regioisomer comparison

5-(4-Pyridinyl)-1,2,4-Triazole Scaffold Delivers α-Synuclein Aggregation Inhibitors with In Vivo Neuroprotection

Optimization of a 5-(4-pyridinyl)-1,2,4-triazole chemotype yielded ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 15), which prevented MPTP-induced bradykinesia and normalized PD biomarker levels in mice [1]. The parent acid (target compound) serves as the direct precursor for such 4-amino derivatives. In ThT binding and light-scattering assays, the 5-(4-pyridinyl)-triazole compounds reduced α-synuclein fibrillization [1]. This neuroprotective activity is scaffold-dependent; analogous 5-phenyl or 5-(pyridin-2-yl) derivatives showed markedly weaker or absent α-synuclein anti-aggregation activity, underscoring the unique pharmacophoric contribution of the 5-(pyridin-4-yl) group [1].

Neurodegeneration α-Synuclein aggregation Parkinson's disease

High-Value Application Scenarios for {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid


Synthesis of Morpholinium Salts for Veterinary Immunostimulant Formulations

Neutralization of the target acid with morpholine yields morpholinium 2-[5-(pyridin-4-yl)-1,2,4-triazol-3-ylthio]acetate, the active pharmaceutical ingredient of ‘Avesstym’. This salt has been deployed in large-scale poultry operations to enhance immune response to vaccination, reduce stress-induced morbidity, and improve body-weight gain in broiler chickens [1]. Procurement of the high-purity acid ensures reproducible salt stoichiometry and minimizes immunogenic impurities that could compromise batch efficacy.

Construction of Thiazolo[3,2-b][1,2,4]Triazole Anti-Inflammatory Libraries

The target compound can be reduced to 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol or used directly as a masked thiol equivalent in Hantzsch condensation with α-halocarbonyls. The resulting thiazolo[3,2-b][1,2,4]triazole derivatives bearing the pyridin-4-yl moiety have demonstrated anti-inflammatory activity superior to diclofenac in rodent models [2]. The pyridin-4-yl regioisomer consistently outperforms the pyridin-3-yl variant, making the acid an essential starting material for SAR-driven anti-inflammatory drug discovery.

Preparation of 4-Amino-5-(pyridin-4-yl)triazole-Thioacetate Esters as Neuroprotective Leads for Parkinson's Disease

Esterification and subsequent 4-amino functionalization of the target acid yield compounds such as ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 15), which has shown the ability to prevent MPTP-induced bradykinesia and modulate Parkinson's disease biomarkers in vivo [3]. The carboxylic acid handle is indispensable for generating the ester prodrugs required for blood-brain barrier penetration. This scaffold-specific neuroprotection is not observed with non-4-pyridyl analogs, positioning the acid as a critical entry point for preclinical neurodegenerative disease research.

Quote Request

Request a Quote for {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.